molecular formula C12H18N2O B13869397 2-(Piperidin-3-ylmethoxymethyl)pyridine

2-(Piperidin-3-ylmethoxymethyl)pyridine

Cat. No.: B13869397
M. Wt: 206.28 g/mol
InChI Key: OTBJIKFLWVWNSJ-UHFFFAOYSA-N
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Description

2-(Piperidin-3-ylmethoxymethyl)pyridine is a pyridine derivative featuring a piperidine ring connected via a methoxymethyl group at the 3-position of the pyridine core. This structure combines the aromaticity of pyridine with the flexibility and basicity of the piperidine moiety, making it a candidate for pharmaceutical applications, particularly in targeting central nervous system (CNS) receptors or enzymes . The methoxymethyl linker enhances solubility compared to direct piperidine-pyridine linkages, while the piperidine ring provides hydrogen-bonding and ionic interaction capabilities.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-(piperidin-3-ylmethoxymethyl)pyridine

InChI

InChI=1S/C12H18N2O/c1-2-7-14-12(5-1)10-15-9-11-4-3-6-13-8-11/h1-2,5,7,11,13H,3-4,6,8-10H2

InChI Key

OTBJIKFLWVWNSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)COCC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Key Synthetic Challenges

  • Construction of the piperidine ring with substitution at the 3-position.
  • Installation of the methoxymethyl linker connecting the piperidine to the pyridine ring.
  • Selective functionalization of the pyridine ring at the 2-position.

Reported Preparation Methods of 2-(Piperidin-3-ylmethoxymethyl)pyridine

Method Based on Piperidine Derivative Synthesis and Subsequent Coupling

A key approach involves synthesizing a 3-substituted piperidine intermediate followed by attachment to the pyridine ring via a methoxymethyl linker. For example, related compounds like 2-acetonyl-3-methoxypiperidine have been prepared by condensation of m-hydroxypyridine with formaldehyde and subsequent transformations, as described in Chinese patent CN103664741A. Although this patent focuses on 2-acetonyl-3-methoxypiperidine, the methodology provides a conceptual framework for preparing 3-substituted piperidines with methoxy substituents.

Organometallic and Catalytic Cross-Coupling Approaches

Recent advances in catalytic asymmetric synthesis provide routes to 3-substituted piperidines from pyridine derivatives. A notable method involves rhodium-catalyzed asymmetric reductive Heck reactions starting from pyridine derivatives and boronic acids to yield 3-substituted tetrahydropyridines, which can be further reduced to piperidines. This method offers excellent enantioselectivity and functional group tolerance, and could be adapted to install the piperidin-3-ylmethoxymethyl substituent on pyridine.

Palladium-Catalyzed Coupling for Pyridine Substitution

The synthesis of 2-(pyridin-3-ylmethyl)pyridine, a close analog, has been reported using palladium catalysis with tris-(dibenzylideneacetone)dipalladium(0) and diphenylphosphino ligands in diethylene glycol dimethyl ether at elevated temperatures (150 °C) for 24 hours under inert atmosphere. This method achieves good yields (around 84%) and could be modified to introduce the methoxymethyl linker and piperidine substituent.

Cyclization and Functional Group Manipulation

Cyclization methods involving potassium carbonate-mediated rearrangements and cyclizations of alkynyl oximes have been used for pyridine analog synthesis. Such methods may be adapted to construct the pyridine ring with the desired substitution pattern, followed by piperidine ring formation.

Detailed Synthetic Route Proposal for this compound

Based on the literature, a plausible synthetic route involves the following steps:

Step Reaction Type Starting Material Reagents/Conditions Product
1 Preparation of 3-hydroxymethylpiperidine 3-piperidinemethanol or protected piperidine derivative Protection/deprotection steps as needed 3-(Hydroxymethyl)piperidine
2 Formation of methoxymethyl linker 3-(Hydroxymethyl)piperidine Reaction with chloromethyl methyl ether or formaldehyde + methanol 3-(Methoxymethyl)piperidine
3 Activation of pyridine at 2-position 2-halopyridine (e.g., 2-chloropyridine) Halogenation or lithiation 2-Halopyridine derivative
4 Nucleophilic substitution or cross-coupling 2-halopyridine + 3-(methoxymethyl)piperidine Pd or Rh catalysis, base, solvent, inert atmosphere This compound

Research Findings and Data

Yields and Reaction Conditions

  • Palladium-catalyzed coupling reactions for pyridine substitution typically yield 80-85% under optimized conditions.
  • Rhodium-catalyzed asymmetric reductive Heck reactions provide high enantioselectivity (>90% ee) and yields around 80% for 3-substituted piperidines.
  • Cyclization reactions mediated by potassium carbonate yield pyridine analogs in the range of 70-75%.

Mechanistic Insights

  • Rhodium-catalyzed carbometalation involves formation of η3-allylpalladium intermediates leading to piperidine ring formation with regio- and stereocontrol.
  • Radical rearrangements of aziridines can be exploited for piperidine ring synthesis via 5-exo-trig cyclization pathways.
  • Transamination under reducing conditions enables chiral piperidine formation from pyridinium salts, allowing functional group tolerance and scalability.

Summary Table of Key Preparation Methods

Method Key Features Catalysts/Reagents Yield (%) Notes
Condensation of m-hydroxypyridine with formaldehyde (Patent CN103664741A) Direct methoxylation on piperidine ring Formaldehyde, acid/base Not specified Focus on related 2-acetonyl-3-methoxypiperidine
Pd-catalyzed coupling of pyridine derivatives High temperature, inert atmosphere Pd(dba)3, diphosphine ligands ~84% Suitable for 2-(pyridin-3-ylmethyl)pyridine analogs
Rh-catalyzed asymmetric reductive Heck reaction Enantioselective, mild conditions Rh(cod)(OH)2, chiral ligand 80-90% Enables access to chiral 3-substituted piperidines
K2CO3-mediated cyclization Base-mediated ring formation K2CO3, glycerol solvent ~74% Useful for pyridine ring construction

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-3-ylmethoxymethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Piperidin-3-ylmethoxymethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-ylmethoxymethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For instance, it may act as an inhibitor of certain kinases, which are crucial in cell signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are structurally related to 2-(Piperidin-3-ylmethoxymethyl)pyridine, differing in substituents, linkage types, or additional functional groups:

Compound Name Key Features Molecular Formula Notable Properties/Applications
2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride Trifluoromethyl group at pyridine C5; hydrochloride salt C₁₂H₁₄F₃N₂O·HCl Enhanced lipophilicity (CF₃), improved solubility (salt form)
2-(Piperidin-2-yl)pyridine (CAS 15578-73-1) Direct piperidin-2-yl attachment to pyridine; no methoxymethyl linker C₁₀H₁₄N₂ Simpler structure; reduced conformational flexibility
2-Methyl-3-(1-propylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine Multiple substituents: methyl, propylpiperidinyl, pyrrolidinyl C₁₉H₂₈N₄ High molecular complexity; potential multi-target activity
(3-Methylaminomethyl)pyridine Aminomethyl group at pyridine C3 C₇H₁₀N₂ Increased hydrogen bonding; possible CNS activity
2-(Chloromethyl)pyridine Hydrochloride Reactive chloromethyl group; hydrochloride salt C₆H₆ClN·HCl Synthetic intermediate; precursor for further modifications
2-(Methylamino)pyridine-3-methanol Methylamino and hydroxymethyl groups at pyridine C2 and C3 C₇H₁₀N₂O Dual functional groups for solubility and reactivity

Physicochemical Properties

  • Lipophilicity (logP): The trifluoromethyl group in 2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine increases logP compared to the target compound, favoring membrane permeability . (3-Methylaminomethyl)pyridine exhibits lower logP due to the polar amine group, enhancing aqueous solubility .
  • Solubility:
    • Hydrochloride salts (e.g., ) improve water solubility via ionic interactions .
    • The methoxymethyl group in the target compound balances lipophilicity and solubility better than direct piperidine linkages (e.g., CAS 15578-73-1) .
  • Basicity (pKa):
    • Piperidine-containing compounds (e.g., target compound, ) have higher basicity (pKa ~10–11) due to the amine group, enabling protonation at physiological pH .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-(Piperidin-3-ylmethoxymethyl)pyridine in laboratory settings?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
  • Nucleophilic substitution : Reacting a pyridine derivative with a piperidin-3-ylmethoxymethyl group precursor (e.g., alkyl halides or acyl chlorides) under basic conditions (e.g., NaOH in dichloromethane) .
  • Purification : Column chromatography or recrystallization to isolate the target compound, with yields optimized by controlling reaction time and temperature .
  • Characterization : Intermediate products should be verified via TLC or LC-MS before proceeding to subsequent steps .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the pyridine and piperidine ring connectivity, methoxymethyl linker, and stereochemistry .
  • Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .
  • HPLC : For purity assessment (>95% recommended for biological studies) .
  • X-ray Crystallography : Optional for resolving ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies to identify confounding variables. For example, substituent positioning on the piperidine ring significantly impacts receptor affinity .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify the methoxymethyl linker or pyridine substituents to isolate contributing factors .
  • Dose-Response Curves : Re-evaluate activity thresholds using standardized protocols to minimize variability .

Q. What computational strategies are suitable for predicting the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs or kinases). Focus on hydrogen bonding with the pyridine nitrogen and hydrophobic interactions with the piperidine ring .
  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites for electrophilic/nucleophilic modifications .
  • Molecular Dynamics Simulations : Assess conformational stability of the methoxymethyl linker in aqueous environments .

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

  • Methodological Answer :
  • Reagent Selection : Use anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of intermediates .
  • Catalyst Screening : Test palladium-based catalysts for coupling reactions or Lewis acids for regioselective substitutions .
  • Reaction Monitoring : Employ in-situ FT-IR or Raman spectroscopy to detect intermediate formation and adjust reaction parameters in real time .

Safety and Handling Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines .

Future Research Directions

Q. What unexplored applications of this compound warrant further investigation?

  • Methodological Answer :
  • Photodynamic Therapy : Explore its potential as a photosensitizer by modifying the pyridine ring with electron-withdrawing groups .
  • Neuroscience Tools : Investigate its ability to cross the blood-brain barrier for central nervous system drug development .
  • Catalyst Design : Utilize the piperidine moiety as a ligand in asymmetric catalysis .

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